molecular formula C14H12O2S B8522373 6-Methoxy-2-(5-methylthiophen-2-yl)benzofuran

6-Methoxy-2-(5-methylthiophen-2-yl)benzofuran

Cat. No.: B8522373
M. Wt: 244.31 g/mol
InChI Key: MMWHCUMYXRQMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(5-methylthiophen-2-yl)benzofuran is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

6-methoxy-2-(5-methylthiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C14H12O2S/c1-9-3-6-14(17-9)13-7-10-4-5-11(15-2)8-12(10)16-13/h3-8H,1-2H3

InChI Key

MMWHCUMYXRQMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC3=C(O2)C=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Z)-2-(2-chloro-1-(3-methoxyphenoxy)vinyl)-5-methylthiophene (97) (4.7 g, 16.74 mmol), Pd2 dba3 (0.178 g, 0.399 mmol), (oxybis(2,1-phenylene))bis(diphenylphosphine) (0.429 g, 0.797 mmol), cesium fluoride (7.27 g, 47.8 mmol) and cesium carbonate (15.58 g, 47.8 mmol) were placed into a 250-mL three-neck rbf, sealed with a septum and purged with argon for 20-30 minutes. 100 mL dioxane was added. The solution was vigorously stirred and brought to reflux for 18 hours and cooled. The layers were separated and the aqueous layer was extracted with DCM once more. The combined organic layers were washed with brine, dried with anhydrous MgSO4, filtered and concentrated. The product was purified by column to provide (98) (3.38 g, 13.83 mmol, 87% yield).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.58 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
catalyst
Reaction Step One
Quantity
0.429 g
Type
catalyst
Reaction Step One
Yield
87%

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